molecular formula C15H9ClN4S B5776285 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

Cat. No.: B5776285
M. Wt: 312.8 g/mol
InChI Key: PJSRFNOBICRFMS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a synthetic specialty chemical based on the triazoloquinazoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry for its diverse biological potential. This compound is designed for research applications only. The core triazoloquinazoline structure is recognized for its wide range of bioactivities, with studies on closely related derivatives demonstrating notable antimicrobial and antifungal properties . Research on analogous 2-thio-triazoloquinazoline compounds has shown that specific derivatives exhibit significant activity against microbial pathogens such as Candida albicans . The biological activity of these compounds is often interrelated with their lipophilicity, a key parameter influencing their interaction with biological systems . The quinazoline moiety is a privileged structure in drug discovery, known for contributing to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities . The structural motif of this compound makes it a valuable intermediate for researchers exploring new active substances in microbiology and synthetic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSRFNOBICRFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324510
Record name 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

886188-87-0
Record name 2-(2-chlorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a Dimroth-like rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that compounds related to the triazolo[1,5-c]quinazoline class exhibit notable biological activities, particularly as adenosine receptor antagonists . The presence of the thiol group may contribute to antioxidant activity, enhancing therapeutic potential against oxidative stress-related diseases. Below are key applications and findings regarding this compound:

Adenosine Receptor Antagonism

Compounds like 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol have been studied for their ability to selectively inhibit certain adenosine receptor subtypes. These receptors play critical roles in various physiological processes and are implicated in conditions such as cancer and cardiovascular diseases. The compound's binding affinity to these receptors can be influenced by structural modifications on the quinazoline ring .

Anti-Cancer Properties

Recent studies have demonstrated the cytotoxic effects of related quinazoline derivatives against various cancer cell lines. For instance, derivatives of [1,2,4]triazolo[4,3-c]quinazolines showed significant cytotoxic activity with IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The incorporation of different substituents can enhance this activity by improving binding affinity to target receptors or DNA intercalation capabilities .

Antioxidant Activity

The thiol group present in this compound is associated with antioxidant properties. This suggests potential applications in treating diseases linked to oxidative stress by neutralizing free radicals and reducing cellular damage.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to create derivatives with potentially enhanced biological activities. These synthetic strategies are crucial for developing compounds with specific pharmacological profiles tailored for targeted therapies.

Case Studies

Several studies highlight the efficacy of derivatives based on the triazoloquinazoline framework:

  • A study demonstrated that specific modifications to the [1,2,4]triazolo[4,3-c]quinazoline moiety significantly enhanced cytotoxicity against cancer cell lines such as HepG2 and HCT-116. The most active compound exhibited IC50 values indicating potent anti-cancer properties compared to other derivatives tested .
  • Another research effort focused on synthesizing novel derivatives aimed at improving selectivity for adenosine receptor subtypes. The findings suggested that distal modifications on the triazole ring could enhance receptor selectivity and potency significantly .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets. For instance, it can intercalate with DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities . The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogenated Phenyl Derivatives
  • 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-one : This compound acts as a benzodiazepine receptor antagonist, highlighting the role of halogen positioning (para-fluoro vs. ortho-chloro) in receptor selectivity. The chloro substituent’s steric bulk may reduce off-target interactions compared to fluorine .
  • 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Exhibits neuroprotective effects against Alzheimer’s disease (AD)-associated neuronal damage, suggesting that electron-donating groups (e.g., methoxy) enhance central nervous system (CNS) activity, whereas chloro groups may favor peripheral targets .
Heteroaromatic Substitutions
  • 2-(Furan-2-yl) Derivatives: Compounds like SCH-442,416 (A2A adenosine receptor antagonist) and potassium 2-(furan-2-yl)triazoloquinazoline-5-thiolate (102c) demonstrate that furan substituents improve solubility but reduce metabolic stability compared to chlorophenyl groups. The chloro group’s electronegativity may enhance binding affinity to bacterial targets .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data
Compound Substituents Biological Activity Key Findings Reference
Target Compound 2-(2-Chlorophenyl), 5-thiol Antibacterial (predicted) Expected enhanced lipophilicity and MRSA activity based on structural analogs
2-(4-Fluorophenyl)quinazolin-5-one 4-Fluorophenyl Benzodiazepine receptor antagonism Fluorine enhances receptor binding; chloro may improve metabolic stability
Potassium 2-(furan-2-yl)thiolate (102c) Furan-2-yl Antibacterial (MIC: 12.5 µg/mL for MRSA) Furan improves solubility but increases susceptibility to oxidation
SCH-442,416 2-Furanyl, 7-propyl A2A adenosine receptor antagonism (IC50: 1 nM) Bulky substituents (e.g., propyl) enhance receptor selectivity
Solubility and Stability
  • Triazolo[1,5-c] vs. Triazolo[4,3-c] Isomers : Derivatives with the [1,5-c] configuration (e.g., the target compound) exhibit lower melting points and upfield-shifted NMR signals compared to [4,3-c] isomers, suggesting improved solubility and reduced crystallinity .
  • Thiol vs. Thione Modifications : The thiol group in the target compound may offer reversible disulfide bond formation, enhancing intracellular targeting compared to thione derivatives like compound 15 (pyrimidine-5-thione), which show rigid binding but poor membrane permeability .

Therapeutic Potential and Limitations

  • Antibacterial Activity: The target compound’s 2-chlorophenyl and thiol groups align with the high MRSA activity observed in potassium 2-hetaryltriazoloquinazoline-5-thiolates (MBC: 25 µg/mL) . However, chloro substituents may increase hepatotoxicity risks compared to methoxy or amino groups .
  • CNS Applications : Unlike neuroprotective triazolopyrimidines (e.g., 2-(4-methoxyphenyl)-7-methyl derivatives), the target compound’s chloro group and thiol moiety may limit blood-brain barrier penetration, restricting utility in CNS disorders .

Biological Activity

2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that combines a triazole ring with a quinazoline structure and features a thiol group. This unique configuration enhances its chemical properties and potential biological activities, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound exhibits the following structural characteristics:

  • Triazole Ring : Contributes to its reactivity and biological interactions.
  • Quinazoline Framework : Known for various pharmacological activities.
  • Thiol Group : Potentially enhances antioxidant activity, providing therapeutic benefits against oxidative stress-related diseases.

Biological Activities

Research indicates that derivatives of 1,2,4-triazolo[1,5-c]quinazolines exhibit notable biological activities:

  • Adenosine Receptor Antagonism : Several studies have shown that compounds in this class can selectively inhibit adenosine receptors, which are implicated in numerous physiological processes including inflammation and cancer progression .
  • Antioxidant Properties : The presence of the thiol group may contribute to antioxidant activity, which is essential for combating oxidative stress in various diseases.
  • Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this class showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .

Study 1: Antihypertensive Effects

A series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their antihypertensive activity using animal models. Specific compounds effectively reduced heart rate and blood pressure, indicating potential as adrenoblockers .

Study 2: Cytotoxicity Assessment

In another study focusing on quinazoline derivatives as DNA intercalators, significant cytotoxicity was observed. The most active compound exhibited IC50 values of 6.29 µM against HepG2 cells. The structure-activity relationship indicated that substitutions on the quinazoline ring could enhance binding affinity to DNA .

Comparative Table of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundTriazole fused with quinazoline; thiol groupAdenosine receptor antagonist; antioxidant
1,2,4-triazolo[3,4-b][1,3]thiadiazinesThiadiazine ring; various substitutionsAntimicrobial; anti-inflammatory
[1,2,4]triazolo[1,5-a]pyridinesPyridine ring; nitrogen-rich heterocyclesAnticancer; neuroprotective
Triazoloquinazolines without sulfurQuinazoline structure without thiolVaries widely; some are AR antagonists

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes:

  • Adenosine Receptors : These receptors play crucial roles in cardiovascular functions and cancer biology. The compound's ability to modulate these receptors suggests its potential in treating related diseases.
  • DNA Intercalation : The compound's structural features allow it to intercalate into DNA strands, disrupting replication processes in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via [5+1]-cyclocondensation of 2-hydrazinobenzoic acid derivatives with chlorophenyl-substituted dithioimidocarbonates. Key steps include:

  • Refluxing 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under nitrogen, followed by acidification and recrystallization (yield: 55–98%) .
  • Solvent selection (e.g., glacial acetic acid or propanol-2 with catalytic acid) and reaction time (2–24 hours) significantly impact yield. Purification via recrystallization from methanol or ethanol ensures purity >95% .
    • Optimization Table :
ConditionYield RangePurityReference
Glacial acetic acid, 2h61–98%>95%
Propanol-2 + HCl, 24h40–93%90–95%

Q. How is the structural integrity of this compound validated in synthetic chemistry?

  • Methodology : Use a combination of:

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.1–8.1 ppm) and thiol protons (δ 3.5–4.0 ppm, if free) .
  • LC-MS : Molecular ion peaks (e.g., m/z = 404 [M+1]) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 62.54%, H: 3.75%, N: 13.89% for bromo analogs) .
    • Example NMR Data :
  • 5-(2-Chlorophenyl)-derivative: δ 7.53 (d, J = 8.2 Hz, H-10), δ 5.71 (m, H-5) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Adenosine Receptor Antagonism : Radioligand binding assays (IC50 determination using [3H]CGS21680) .
  • Antitumor Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with EC50 values compared to 2-(4-methoxyphenyl)-triazoloquinazoline analogs (EC50: 0.5–5 µM) .
  • Enzyme Inhibition : Kinase profiling to assess selectivity (e.g., EGFR, VEGFR2) .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in this class?

  • Methodology : Compare analogs via:

  • Electron-Withdrawing Groups (EWGs) : Chlorophenyl (LogP: ~3.2) enhances metabolic stability vs. methoxy (LogP: ~2.5) .
  • Thiol vs. Amine : Thiol at C-5 improves metal-binding capacity (e.g., Zn²⁺ chelation) for enzyme inhibition .
    • SAR Table :
SubstituentActivity (IC50)Key Feature
2-Chlorophenyl0.8 µM (Adenosine A2A)Enhanced binding affinity
2-Bromophenyl1.2 µMHigher lipophilicity
4-Methoxyphenyl5.5 µMReduced metabolic stability

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Monitor thiol-disulfide exchange rates via UV-Vis (λ = 260 nm) in buffer (pH 7.4) .
  • DFT Calculations : Predict electrophilic centers (e.g., C-2 of quinazoline) for regioselective modifications .
    • Key Finding : Thiol group participates in H-bonding with biological targets (e.g., N–H···O interactions in crystallographic dimers) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodology :

  • X-ray Diffraction : Resolve planar vs. non-planar conformations (e.g., phenoxy-substituted analogs show 59.3° dihedral angle deviations affecting binding) .
  • Hydrogen Bonding : Dimer formation via N–H···O bonds (2.8–3.1 Å) alters solubility and bioavailability .

Q. What computational strategies predict its pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to adenosine receptors (PDB: 3REJ). Focus on π-π stacking with Phe168 and H-bonding with Glu169 .
  • ADMET Prediction : SwissADME estimates moderate BBB permeability (LogBB: −1.2) and CYP3A4 inhibition risk .

Q. How can conflicting data on biological potency be addressed experimentally?

  • Methodology :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., 37°C, 5% CO2) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .

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